molecular formula C6H8O3 B8730960 3-Methyl-4-oxopent-2-enoic acid CAS No. 53663-10-8

3-Methyl-4-oxopent-2-enoic acid

Numéro de catalogue: B8730960
Numéro CAS: 53663-10-8
Poids moléculaire: 128.13 g/mol
Clé InChI: LRRPKULXSOVRRZ-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-4-oxopent-2-enoic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Methyl-4-oxopent-2-enoic acid, also known as (Z)-3-methyl-4-oxopent-2-enoic acid, is a compound that has garnered attention due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 128.13 g/mol. Its structure features a ketone group and a double bond, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a metabolite in various biochemical pathways. It is associated with the metabolism of branched-chain amino acids (BCAAs) and has been studied for its neurotoxic effects and potential implications in metabolic disorders.

Neurotoxicity and Metabolic Disorders

Research indicates that elevated levels of this compound can lead to neurotoxicity. This compound is a by-product of the incomplete metabolism of BCAAs, particularly in conditions such as Maple Syrup Urine Disease (MSUD). In MSUD, deficiencies in the branched-chain alpha-keto acid dehydrogenase complex result in the accumulation of toxic metabolites, including this compound, which can cause severe neurological symptoms such as lethargy, hypotonia, and developmental delays .

The mechanisms underlying the biological activity of this compound involve several biochemical processes:

  • Inhibition of Enzymatic Activity : It has been shown to act as an irreversible competitive inhibitor in certain enzymatic pathways. For instance, studies have identified that derivatives of this compound can inhibit proline racemases, enzymes critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease .
  • Acidogenic Effects : As an acidogen, this compound contributes to metabolic acidosis when present in high concentrations. This condition can disrupt normal cellular functions and lead to systemic complications .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study Findings
PLOS ONE Study (2013)Identified this compound as an effective inhibitor of proline racemases, demonstrating its potential as a lead compound for drug development against T. cruzi infections .
Human Metabolome DatabaseDocumented the role of this compound in metabolic disorders like MSUD, emphasizing its neurotoxic effects due to accumulation .
PubChem DataCompiled safety and toxicity information related to this compound, indicating potential risks associated with elevated levels .

Propriétés

Numéro CAS

53663-10-8

Formule moléculaire

C6H8O3

Poids moléculaire

128.13 g/mol

Nom IUPAC

(E)-3-methyl-4-oxopent-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+

Clé InChI

LRRPKULXSOVRRZ-ONEGZZNKSA-N

SMILES isomérique

C/C(=C\C(=O)O)/C(=O)C

SMILES canonique

CC(=CC(=O)O)C(=O)C

Origine du produit

United States

Synthesis routes and methods

Procedure details

Prepared from glyoxylic acid (16.1 g, 0.18 mol), 2-butanone (45.6 g, 0.63 mol) and orthophosphoric acid (30 ml). 1H n.m.r. δ (CDCl3) 2.07, s, 3H, CH3; 2.40, s, CH3; 6.57, s, 1H, H2. 13C n.m.r. δ (CDCl3): 13.2, CH3; 26.2, CH3; 125.2, C2; 152.6, C3; 171.2, C1; 199.8, C4.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-Methyl-4-oxo-2-pentenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.